ancistrocladinium B

Description

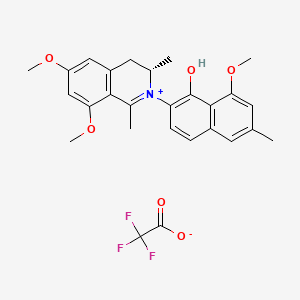

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C27H28F3NO6 |

|---|---|

Molecular Weight |

519.5 g/mol |

IUPAC Name |

2-[(3S)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinolin-2-ium-2-yl]-8-methoxy-6-methylnaphthalen-1-ol;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C25H27NO4.C2HF3O2/c1-14-9-17-7-8-20(25(27)24(17)21(10-14)29-5)26-15(2)11-18-12-19(28-4)13-22(30-6)23(18)16(26)3;3-2(4,5)1(6)7/h7-10,12-13,15H,11H2,1-6H3;(H,6,7)/t15-;/m0./s1 |

InChI Key |

GEYJSZVUPLPEMB-RSAXXLAASA-N |

Isomeric SMILES |

C[C@H]1CC2=C(C(=[N+]1C3=C(C4=C(C=C3)C=C(C=C4OC)C)O)C)C(=CC(=C2)OC)OC.C(=O)(C(F)(F)F)[O-] |

Canonical SMILES |

CC1CC2=C(C(=[N+]1C3=C(C4=C(C=C3)C=C(C=C4OC)C)O)C)C(=CC(=C2)OC)OC.C(=O)(C(F)(F)F)[O-] |

Synonyms |

ancistrocladinium B |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Ancistrocladinium B

Botanical Sources within the Ancistrocladus Genus (Ancistrocladaceae Family)

Ancistrocladinium B, along with its structural analog ancistrocladinium A, is a secondary metabolite produced by plant species belonging to the genus Ancistrocladus, the sole genus in the family Ancistrocladaceae. These plants are typically woody lianas found in the tropical regions of the Old World.

Geographic Distribution of this compound-Producing Species

The primary source of this compound identified in scientific literature is an Ancistrocladus species collected in the Democratic Republic of Congo. nih.govacs.orgresearchgate.net Further research has led to the isolation of related N,C-coupled naphthylisoquinoline alkaloids, including ancistrocladinium A and its analogs, from other Ancistrocladus species in different geographical locations. For instance, Ancistrocladus tectorius, a liana found in Southeast Asia, has been shown to produce a variety of these alkaloids in China. nih.gov Additionally, studies on the Vietnamese liana Ancistrocladus cochinchinensis have also yielded related compounds. researchgate.net

| Species | Geographic Location |

| Ancistrocladus sp. | Democratic Republic of Congo nih.govacs.orgresearchgate.net |

| Ancistrocladus tectorius | China nih.gov |

| Ancistrocladus cochinchinensis | Vietnam researchgate.net |

Specific Plant Parts for Isolation

The isolation of this compound and its co-occurring alkaloids has been achieved from various parts of the Ancistrocladus lianas. While the initial discovery was from an extract of the whole plant, subsequent investigations have often utilized specific parts such as the leaves and bark for the extraction of these compounds. researchgate.net In some studies, the ground plant material, without differentiation of specific parts, was used for extraction. up.ac.za

Advanced Chromatographic and Extraction Techniques for Isolation

The isolation and purification of this compound from its natural sources is a complex process that necessitates the use of advanced extraction and chromatographic techniques. This is due to the intricate mixture of structurally similar alkaloids present in the plant extracts.

Solvent Extraction Methodologies

The initial step in the isolation of this compound involves the extraction of the raw plant material using various organic solvents. A common approach is sequential extraction with solvents of increasing polarity. For instance, a typical sequence might involve n-hexane, followed by dichloromethane, ethyl acetate (B1210297), and finally methanol. up.ac.za This method allows for a preliminary fractionation of the chemical constituents based on their solubility. The methanolic extract has been identified as being particularly rich in naphthylisoquinoline alkaloids. up.ac.za

Purification Strategies for Complex Mixtures

Following the initial solvent extraction, a multi-step chromatographic purification is essential to isolate this compound. This process often begins with silica (B1680970) gel column chromatography of the crude extract to yield several fractions. up.ac.za These fractions are then analyzed, for example by using techniques like Thin Layer Chromatography (TLC) and Ultra Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS), to identify those containing the target alkaloids. up.ac.za

The fractions rich in this compound and its analogs are then subjected to further purification using High-Performance Liquid Chromatography (HPLC). nih.govup.ac.za Preparative HPLC is a key technique for separating the complex mixture of alkaloids and obtaining pure compounds. up.ac.za In some challenging separations, specialized stationary phases, such as a pentafluorophenyl phase, have been employed to achieve the desired resolution. nih.gov The final structural elucidation of the isolated compounds is carried out using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, as well as chiroptical methods like Electronic Circular Dichroism (ECD). nih.govnih.govup.ac.za

Co-occurrence with Related Naphthylisoquinoline Alkaloids and Analogues

This compound is typically found in Ancistrocladus species alongside a diverse array of other naphthylisoquinoline alkaloids. The specific alkaloid profile can vary depending on the plant species and its geographical origin. A frequent co-occurring compound is ancistrocladinium A, another N,C-coupled naphthyldihydroisoquinoline alkaloid. nih.govnih.gov

Other related alkaloids that have been isolated along with or in addition to this compound from various Ancistrocladus species include:

Ancistrocyclinones A and B: These are unique pentacyclic N,C-coupled naphthylisoquinolines. nih.gov

4'-O-Demethylancistrocladinium A nih.gov

6,4'-O-Didemethylancistrocladinium A researchgate.net

Ealamine A up.ac.za

Ancistrocyclinone A up.ac.za

Mbandakamine A nih.gov

Cyclombandakamine A and its isomers nih.govresearchgate.net

The co-occurrence of these and other related alkaloids highlights the rich and complex chemistry of the Ancistrocladus genus. nih.govuga.edu

Advanced Structural Elucidation and Stereochemical Investigations of Ancistrocladinium B

Spectroscopic Analysis for Constitutional Assignment

The fundamental structure of ancistrocladinium B was established through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

NMR spectroscopy was pivotal in elucidating the constitution of this compound. ucv.ve Analysis of the 1H NMR spectrum revealed the presence of a naphthyl-1,3-dimethyldihydroisoquinoline alkaloid. ucv.ve This was indicated by the characteristic downfield singlet of the methyl group at the C-1 position. ucv.ve The aromatic region of the spectrum showed six protons, which is one more than typically seen in related naphthyldihydro- or naphthyltetrahydroisoquinolines with four oxygen atoms. ucv.ve

Further structural details were obtained from Heteronuclear Multiple Bond Correlation (HMBC) experiments. These showed long-range couplings that were crucial in identifying the N,6′-coupling of the naphthalene (B1677914) moiety. ucv.ve Specifically, crosswise correlations from H-8′ to C-1′ and from H-1′ to C-8′, along with a correlation between the OH-5′ signal and the quaternary C-6′, unequivocally confirmed the linkage at C-6′. ucv.ve Nuclear Overhauser Effect (NOE) correlations also played a significant role in establishing the relative configuration. ucv.ve

Table 1: Selected NMR Data for this compound

| Proton/Carbon | Chemical Shift (δ) - Peak A (P-atropisomer) | Chemical Shift (δ) - Peak B (M-atropisomer) | Key HMBC Correlations | Key NOE Correlations (P-atropisomer) |

|---|---|---|---|---|

| ¹H NMR | ||||

| CH₃-1 | 2.56 | 2.50 | C-1, C-9a | H-8 |

| H-7 | 6.76 | 6.75 | C-5, C-8a | OCH₃-6, H-8 |

| OCH₃ | 3.97, 4.00, 4.04 | 3.98, 4.01, 4.05 | Respective C-atoms | |

| H-3 | H-7' | |||

| ¹³C NMR | ||||

| C-1 | 174.5 | 174.7 | ||

| C-6' |

This table presents a selection of key NMR data that were instrumental in the structural elucidation of this compound. The data is based on findings reported in scientific literature. ucv.ve

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) was employed to determine the precise molecular formula of this compound. ucv.ve This technique provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition of a molecule. thermofisher.comumb.edu The data obtained from HRMS, in conjunction with the number of signals observed in the 13C NMR spectrum, confirmed the proposed molecular formula for this compound. ucv.ve

Chiroptical Methods for Stereochemical Assignment

Due to the novel N,6'-coupling in this compound, empirical comparison of its circular dichroism (CD) spectra with those of known alkaloids was not feasible for assigning the absolute configuration of the atropisomers. ucv.ve Therefore, quantum chemical CD calculations were employed. ucv.veresearchgate.netcolab.ws The experimental CD spectrum of the faster-eluting atropisomer (peak A) showed good agreement with the simulated spectrum for the (P,3S)-configuration. ucv.ve Conversely, the CD curve of the slower-eluting atropisomer (peak B) matched the calculated spectrum for the (M,3S)-configuration. ucv.ve The absolute S-configuration at the C-3 stereocenter for both atropisomers was independently determined through ruthenium-mediated oxidative degradation. ucv.ve

Stereochemistry of the N,C-Coupled Axis

A key feature of this compound is the presence of a stereogenic N,C-coupled biaryl axis, which gives rise to the phenomenon of atropisomerism.

Characterization of Atropisomerism in this compound

This compound exists as a pair of atropo-diastereomers due to hindered rotation around the N,C-biaryl axis. ucv.veresearchgate.netnih.gov These two isomers, designated as (P)-ancistrocladinium B and (M)-ancistrocladinium B, were separable by high-performance liquid chromatography (HPLC). ucv.ve NOESY investigations on the separated atropisomers established the relative configuration at the axis for each. A specific NOE correlation between H-3 and H-7′ for the faster-eluting isomer indicated a P-configuration at the chiral axis, while a similar interaction between the CH3-3 protons and H-7′ for the slower-eluting isomer revealed an M-configuration. ucv.ve

Configurational Semistability and Rotational Isomerism at Ambient Temperatures

Unlike ancistrocladinium A, which has a configurationally stable N,8'-axis, this compound exhibits a slow rotation about its N,6'-hetero biaryl axis at room temperature. ucv.veresearchgate.netnih.gov This results in a mixture of two configurationally semistable atropo-diastereomers that slowly interconvert. ucv.veresearchgate.net At equilibrium, the mixture consists of approximately 46% (P)-ancistrocladinium B and 54% (M)-ancistrocladinium B. ucv.veresearchgate.net

The energy barrier for this rotational isomerism has been experimentally determined. The Gibbs free energies of activation (ΔG‡) for the isomerization were found to be 105.8 kJ mol⁻¹ for the (P) to (M) conversion and 105.7 kJ mol⁻¹ for the reverse (M) to (P) process. ucv.veresearchgate.netresearchgate.net These values are just above the threshold for separable, stable isomers, which is consistent with the observed slow interconversion at ambient temperature. ucv.ve

Table 2: Kinetic Parameters for the Atropisomerization of this compound

| Isomerization Process | Gibbs Free Energy of Activation (ΔG‡) |

|---|---|

| (P)-ancistrocladinium B → (M)-ancistrocladinium B | 105.8 kJ mol⁻¹ |

| (M)-ancistrocladinium B → (P)-ancistrocladinium B | 105.7 kJ mol⁻¹ |

This table summarizes the experimentally determined Gibbs free energies of activation for the interconversion of the atropisomers of this compound. ucv.veresearchgate.netresearchgate.net

Quantitative Analysis of Atropoisomeric Interconversion Rates (e.g., Gibbs Free Energy of Activation)

This compound is distinguished by its unique N,6'-coupling, which results in a sterically hindered hetero biaryl axis. This rotational barrier is significant enough that the compound exists as a pair of configurationally semi-stable atropo-diastereomers, which undergo slow interconversion at room temperature. researchgate.netnih.gov These atropisomers, designated as (P)-ancistrocladinium B and (M)-ancistrocladinium B, have been successfully separated and analyzed, allowing for the quantitative study of their interconversion dynamics. ucv.ve

The rate of this rotational isomerization has been quantified by determining the Gibbs free energy of activation (ΔG‡), which represents the energy barrier that must be overcome for the rotation around the biaryl axis to occur. iupac.orgbiologydiscussion.com Experimental measurements have established the energy barriers for both directions of the isomerization process. The values are just above the threshold for well-separable, stable isomers, which aligns with the experimental observation of slow interconversion between the two atropo-diastereomers at ambient temperatures. researchgate.net

The Gibbs free energies of activation were determined for the conversion of the (P)-atropisomer to the (M)-atropisomer and for the reverse process. researchgate.netnih.gov These values are nearly identical, indicating a thermodynamic equilibrium where the two diastereomers are of almost equal stability, which is consistent with their observed natural occurrence in a roughly 1:1 ratio (specifically, 46:54). researchgate.netucv.ve

The specific activation energies for the interconversion are detailed in the table below.

| Interconversion Process | Gibbs Free Energy of Activation (ΔG‡) |

| (P)-Ancistrocladinium B → (M)-Ancistrocladinium B | 105.8 kJ mol⁻¹ |

| (M)-Ancistrocladinium B → (P)-Ancistrocladinium B | 105.7 kJ mol⁻¹ |

| Data sourced from Bringmann et al., 2006. researchgate.netnih.gov |

Absolute Configuration Determination at Stereogenic Centers

The complete stereostructure of this compound is defined by both its axial chirality (P or M configuration at the biaryl axis) and the absolute configuration of its stereogenic centers. The molecule possesses a key stereocenter at the C-3 position of the dihydroisoquinoline ring system. ucv.ve

The determination of the absolute configuration at this C-3 center was a critical step in the full structural elucidation of the molecule. This was accomplished through a chemical degradation method. The mixture of the this compound atropisomers was subjected to ruthenium-mediated oxidative degradation. ucv.ve This process cleaved the molecule, yielding 3-aminobutyric acid from the portion containing the C-3 stereocenter. The resulting amino acid was then analyzed stereochemically, which unequivocally established its configuration as S. Since this degradation was performed on the natural mixture, it confirmed that both the (P)- and (M)-atropisomers of this compound possess the S-configuration at the C-3 stereocenter. ucv.ve

With the absolute S-configuration at C-3 established, the absolute configuration at the chiral axis for each atropisomer could be unambiguously assigned. This was achieved by combining the known C-3 configuration with data from Nuclear Overhauser Effect Spectroscopy (NOESY) experiments, which reveal through-space proximities between specific protons. ucv.ve

For the faster-eluting atropisomer (peak A), a specific NOE correlation was observed between the H-3 proton and the H-7' proton on the naphthalene ring. Given the S-configuration at C-3, this spatial relationship definitively assigned the P-configuration to the chiral axis. ucv.ve

For the slower-eluting atropisomer (peak B), a distinct NOE was detected between the protons of the C-3 methyl group and the H-7' proton. This interaction, in conjunction with the S-configured C-3 center, allowed for the assignment of the M-configuration to the axis. ucv.ve

Therefore, the absolute stereostructures of the two interconverting atropo-diastereomers of this compound were fully determined to be (P,3S) and (M,3S). ucv.ve This assignment was further corroborated by a combination of experimental and computational circular dichroism (CD) investigations. ucv.ve

Biosynthetic Pathways and Proposed Mechanistic Origins of Ancistrocladinium B

Polyketide Biosynthetic Origin of Naphthylisoquinoline Alkaloids

Naphthylisoquinoline (NIQ) alkaloids, including ancistrocladinium B, stand out within the broad family of isoquinoline (B145761) alkaloids due to their distinctive biosynthetic pathway. While the vast majority of over 2500 known isoquinoline alkaloids in plants originate from aromatic amino acids, NIQs are uniquely derived from polyketide precursors nih.govnih.govoup.comrsc.orgrsc.org. This acetogenic origin, utilizing acetate (B1210297) and malonate units, represents an unprecedented route to isoquinolines in higher plants nih.govoup.com.

Crucially, both the naphthalene (B1677914) and isoquinoline molecular halves of these alkaloids are synthesized from a joint polyketide precursor nih.govoup.com. This process has been identified as the first proven case of the F-type folding mode of polyketide synthases in higher plants, where the polyketide chain folds in a specific manner to yield the complex bicyclic structures nih.gov. Experimental evidence supporting this polyketide origin has been obtained through feeding experiments involving 13C2-labeled acetate to producing organisms, followed by detailed Nuclear Magnetic Resonance (NMR) analysis of the 13C2 incorporation patterns, which reveal the full polyketide folding pattern nih.govoup.com.

Proposed Pathway for N,C-Coupling Formation

This compound is a notable example of an N,C-coupled naphthyldihydroisoquinoline alkaloid, characterized by the presence of an iminium-aryl axis acs.orgresearchgate.netresearchgate.netacs.orgresearchgate.net. Specifically, this compound features a hitherto unprecedented N,6'-coupling type between the isoquinoline nitrogen and the C-6' position of the naphthalene moiety acs.orgresearchgate.netresearchgate.net.

The formation of the N,C-coupling is proposed to occur subsequent to the independent formation of the naphthalene and isoquinoline molecular portions, each derived from six acetate units acs.orgucv.ve. The linkage is achieved through a regio- and stereoselective phenol-oxidative mechanism acs.orgucv.ve. This oxidative coupling is a critical step in the biosynthesis of these complex structures. For related N,C-coupled compounds, such as ancistrocyclinone A, biomimetic conversions have supported a postulated pathway involving oxidative cyclo-condensation following the initial N,C-coupling, possibly via a quinoid intermediate rsc.org.

A distinctive characteristic of this compound is its existence as a mixture of two configurationally semistable atropo-diastereomers, designated as (P)- and (M)-forms acs.orgresearchgate.netresearchgate.net. This atropisomerism arises from a slow rotation about the hetero biaryl axis at room temperature acs.orgresearchgate.netresearchgate.net. The Gibbs free energies of activation for the interconversion between (P)-ancistrocladinium B and its (M)-diastereomer, and vice versa, have been determined to be approximately 105.8 kJ mol⁻¹ and 105.7 kJ mol⁻¹, respectively acs.orgresearchgate.net. This relatively high energy barrier accounts for the observed configurational stability at ambient temperatures.

Table 1: Atropisomer Interconversion of this compound

| Diastereomer Interconversion | Gibbs Free Energy of Activation (ΔG‡) |

| (P)-Ancistrocladinium B → (M)-Ancistrocladinium B | 105.8 kJ mol⁻¹ acs.orgresearchgate.net |

| (M)-Ancistrocladinium B → (P)-Ancistrocladinium B | 105.7 kJ mol⁻¹ acs.orgresearchgate.net |

Enzymatic Considerations in this compound Biosynthesis

The biosynthesis of this compound, originating from polyketide precursors, necessitates the involvement of specific enzymatic machinery. The initial assembly of the polyketide chain would typically be catalyzed by polyketide synthases (PKSs) nih.govnih.govoup.comrsc.orgrsc.org. These enzymes are responsible for iteratively condensing acetate and malonate units to form the linear or cyclized polyketide intermediates that serve as direct precursors to the naphthalene and isoquinoline moieties.

The subsequent N,C-coupling step, described as a phenol-oxidative mechanism, strongly implies the involvement of oxidative enzymes acs.orgucv.ve. While specific enzymes for this precise coupling in this compound biosynthesis have not been fully elucidated, various enzyme classes are known to mediate oxidative couplings in natural product biosynthesis. These include flavin-dependent monooxygenases and radical S-adenosyl-L-methionine (SAM) enzymes, which are capable of catalyzing complex transformations, including C-H bond functionalization and oxidative reactions wikipedia.orgvt.edu. The formation of an iminium-aryl axis further suggests an enzymatic oxidation step involving the nitrogen atom of the isoquinoline precursor. Elucidating the precise enzymes responsible for the N,C-coupling and the subsequent cyclization steps remains an area of ongoing research.

Comparative Analysis with Other Isoquinoline Alkaloid Biosynthetic Routes

The biosynthetic pathway of this compound, and indeed all naphthylisoquinoline alkaloids, presents a stark contrast to the predominant biosynthetic routes for other isoquinoline alkaloids. The most significant distinction lies in their primary building blocks:

Naphthylisoquinoline Alkaloids (e.g., this compound): These are derived exclusively from polyketide precursors, specifically acetate and malonate units nih.govnih.govoup.comrsc.orgrsc.org. This polyketide origin is considered unprecedented for isoquinoline alkaloids in plants nih.govnih.govoup.comrsc.orgrsc.org.

Other Isoquinoline Alkaloids: The vast majority of isoquinoline alkaloids, comprising over 2500 known compounds, are biosynthesized from aromatic amino acids, primarily tyrosine and dopamine (B1211576) nih.govoup.comnih.govuni-muenchen.demdpi.com. A common key step in these pathways is the Pictet-Spengler condensation, which forms the isoquinoline ring system oup.com. Examples include the protoberberine alkaloids, as well as complex alkaloids like morphine and codeine, which typically proceed through intermediates such as (S)-reticuline uni-muenchen.demdpi.com.

Furthermore, the N,C-coupling observed in this compound is a unique feature within the naphthylisoquinoline family itself, as many other naphthylisoquinoline alkaloids are formed via C,C-coupling mechanisms acs.orgresearchgate.net. This highlights the distinct mechanistic pathways that have evolved for the biosynthesis of these structurally diverse natural products.

Table 2: Comparison of Isoquinoline Alkaloid Biosynthetic Origins

| Alkaloid Class | Primary Biosynthetic Precursors | Key Coupling Type (if applicable) | Notable Examples (excluding this compound) |

| Naphthylisoquinoline Alkaloids | Polyketides (Acetate/Malonate) nih.govnih.govoup.comrsc.orgrsc.org | N,C-coupling (this compound) or C,C-coupling acs.orgresearchgate.net | Dioncophylline A nih.govoup.com, Michellamine B nih.gov |

| Other Isoquinoline Alkaloids | Aromatic Amino Acids (Tyrosine, Dopamine) nih.govoup.comnih.govuni-muenchen.demdpi.com | Various, e.g., Pictet-Spengler condensation oup.com | Berberine, Morphine, Codeine, (S)-Reticuline (intermediate) uni-muenchen.demdpi.com |

Chemical Synthesis and Synthetic Methodologies of Ancistrocladinium B and Its Analogues

Total Synthesis Strategies for N,C-Coupled Naphthyldihydroisoquinoline Alkaloids

The total synthesis of N,C-coupled naphthyldihydroisoquinoline alkaloids, including ancistrocladinium A and B, has been achieved through an efficient and concise eight-linear-step sequence that notably avoids the use of protecting groups nih.gov. This streamlined approach is crucial for the practical accessibility of these complex natural products. The strategy has been described as a highly convergent first access to this class of alkaloids, facilitating the preparation of structural analogues for comprehensive structure-activity relationship (SAR) studies nih.gov.

Key Synthetic Reactions and Their Mechanisms (e.g., Buchwald-Hartwig Amination, Bischler-Napieralski Cyclization)

Two pivotal reactions underpin the total synthesis of ancistrocladinium B and related N,C-coupled naphthyldihydroisoquinoline alkaloids: the Buchwald-Hartwig amination and the Bischler-Napieralski cyclization nih.gov.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. In the context of ancistrocladinium synthesis, this reaction is instrumental in constructing the crucial N-aryl linkage, which forms the unique iminium-aryl axis of these alkaloids nih.gov. This amination step is known for its versatility and reliability in synthesizing amine derivatives and has been widely adopted in natural product synthesis.

The Bischler-Napieralski cyclization is a classic method for synthesizing dihydroisoquinolines. In the synthesis of ancistrocladinium alkaloids, this reaction is employed to form the dihydroisoquinoline core. For ancistrocladinium A, the cyclization of acetamide (B32628) precursors afforded the product as a mixture of atropo-diastereomers, even with extensive optimization of reaction parameters. The sequential application of Buchwald-Hartwig amination and Bischler-Napieralski cyclization provides a flexible synthetic route for this class of compounds.

Stereoselective Synthesis of Atropoisomers and Stereocenters

This compound possesses a configurationally semistable N,C-axis, meaning that rotation around this axis is hindered but can occur at room temperature, leading to a mixture of atropo-diastereomers nih.gov. For this compound, the isomerization between its (P)- and (M)-diastereomers has been quantitatively studied, revealing similar Gibbs free energies of activation for both directions.

**Table 1: Isomerization Energies for this compound Atropoisomers**

| Isomerization Direction | Gibbs Free Energy of Activation (ΔG‡) | Reference |

| :---------------------- | :------------------------------------ | :-------- |

| (P)-Ancistrocladinium B to (M)-diastereomer | 105.8 kJ mol⁻¹ | |

| (M)-Ancistrocladinium B to (P)-diastereomer | 105.7 kJ mol⁻¹ | |In contrast, ancistrocladinium A, which is an N,8'-coupled alkaloid, is configurationally stable at its axis. The stereoselective synthesis of atropoisomers, which are common in natural products and drugs, is a significant area of research in organic synthesis. For ancistrocladinium A, the synthesis involved the resolution of already rotationally hindered, atropo-diastereomeric acetamide precursors, which were subsequently cyclized without substantial loss of stereochemical information. This approach allows for the preparation of atropisomerically pure forms of these compounds.

Preparation of Unnatural Atropoisomers and Regioisomeric Analogues (e.g., Ancistrocladinium C and D)

The synthetic methodology developed for ancistrocladinium A and B has demonstrated broad applicability, enabling the preparation of various structural analogues nih.gov. This includes the synthesis of sterically more congested, unnatural N,3'- and N,1'-coupled analogues, specifically ancistrocladinium C and D nih.gov. The ability to synthesize these regioisomeric and atropisomeric analogues in stereochemically pure forms is crucial for comprehensive structure-activity relationship (SAR) studies, allowing researchers to explore how structural variations impact biological activities nih.gov.

Challenges and Innovations in Complex Alkaloid Synthesis

The synthesis of complex alkaloids like this compound is inherently challenging due to their intricate molecular architectures, often involving multiple stereocenters and axial chirality researchgate.net. Key challenges include:

Structural Complexity and Chirality : Many alkaloids possess highly complex structures with numerous chiral centers or, as in the case of this compound, atropisomeric axes, making their stereocontrolled synthesis difficult researchgate.net.

Limited Natural Supply : Natural alkaloids are often difficult to isolate in sufficient quantities from their plant sources, necessitating efficient synthetic routes researchgate.net.

Introduction of Difficult-to-Secure Stereocenters and Bonds : Synthetic efforts often face hurdles in forming specific bonds or introducing stereocenters, particularly vicinal quaternary stereocenters.

Functional Group Sensitivity and Epimerization : Certain functional groups within these complex molecules can be sensitive to reaction conditions, and there can be a propensity for epimerization at α-stereocenters, which complicates stereoselective synthesis.

Innovations in this field often involve the development of novel cascade processes, dual ligand systems, and strategies for early introduction of key nitrogen atoms to enable late-stage diversification. The development of highly convergent and stereoselective methods, such as those employing Buchwald-Hartwig amination and Bischler-Napieralski cyclization, represents significant progress in overcoming these challenges for the naphthylisoquinoline alkaloid family nih.gov.

Compound Names and PubChem CIDs

**Table 2: Compound Names and PubChem CIDs**

| Compound Name | PubChem CID |

| :------------------ | :---------- |

| this compound | 15984092 |

| Ancistrocladinium A | 15984091 |

| Ancistrocladinium C | Not available in PubChem as a distinct entry; synthetic analogue. |

| Ancistrocladinium D | Not available in PubChem as a distinct entry; synthetic analogue. |Biological Activities and Preclinical Mechanistic Investigations of Ancistrocladinium B

Antileishmanial Activity Studies

Ancistrocladinium B has shown significant efficacy against Leishmania major, a causative agent of cutaneous leishmaniasis nih.govasm.orgresearchgate.net.

Studies have evaluated the ability of this compound to inhibit the growth of Leishmania major promastigotes. This compound (compound 11) demonstrated effectiveness against L. major promastigotes with an IC₅₀ value of 11.21 ± 2.09 µM. For comparison, amphotericin B, a reference compound, exhibited an IC₅₀ of 2.51 ± 1.36 µM against L. major promastigotes asm.org. These results indicate that this compound is effective against L. major promastigotes at concentrations in the low micromolar range nih.govasm.org.

Table 1: In vitro Efficacy against Leishmania major Promastigotes

| Compound | IC₅₀ (µM) against L. major Promastigotes |

| This compound | 11.21 ± 2.09 asm.org |

| Amphotericin B | 2.51 ± 1.36 asm.org |

This compound has shown potent activity against the intracellular amastigote stage of L. major, which is the clinically relevant form of the parasite residing within host macrophages. It was found to be effective against intracellular amastigotes in the low submicromolar range nih.govasm.org. Specifically, this compound significantly decreased the infection rate of peritoneal macrophages containing L. major amastigotes nih.govresearchgate.net. The effective concentrations of this compound required to reduce macrophage infection rate by 50% (EC₅₀) were similar to those of amphotericin B, which had an EC₅₀ of 0.075 ± 0.019 µM asm.org. This suggests that this compound's efficacy against intracellular amastigotes is comparable to that of amphotericin B, despite potential differences in toxicity against host cells asm.org.

A crucial aspect of an effective antileishmanial drug is its selective toxicity towards the parasite over host cells. This compound has demonstrated a differential activity profile, exhibiting toxicity against mammalian cells (such as J774.1 macrophages, peritoneal macrophages, and bone marrow-derived dendritic cells (BMDC)) at concentrations higher than those needed to inhibit parasite replication nih.govasm.org. For instance, while effective against L. major promastigotes at low micromolar concentrations, this compound impaired the growth of J774.1 macrophages at concentrations at least threefold higher nih.govasm.org. However, it is noted that this compound was more toxic against J774.1 and peritoneal macrophages than amphotericin B asm.org. Despite this, its efficacy against amastigotes was similar to amphotericin B asm.org. The selectivity index, which indicates the ratio of cytotoxicity to antiparasitic activity, is a key parameter for evaluating potential drug candidates acs.org. This compound is considered a promising lead compound due to its effectiveness against intracellular amastigotes at low submicromolar concentrations, with toxicity against various mammalian cells observed only at significantly higher concentrations nih.gov.

The precise molecular targets of this compound in Leishmania parasites are still under investigation researchgate.net. While the compound is believed to act directly on the parasites researchgate.net, the exact mechanism of action, such as an apoptosis-like death process, has not yet been fully clarified researchgate.net. Squalene (B77637) synthase (SQS) is recognized as an attractive parasite-specific target in Leishmania species, as it catalyzes the first committed step in the biosynthesis of ergosterol, a crucial sterol for parasite survival, unlike cholesterol in humans mdpi.com. Inhibitors of SQS have been explored as potential anti-Trypanosomatidae drugs mdpi.com. Although this compound is a potent antileishmanial agent, current research does not explicitly confirm squalene synthase as its direct molecular target.

Preclinical investigations have specifically examined whether the antileishmanial action of this compound is mediated through the modulation of the host immune response. Results indicate that the efficacy of this compound against L. major amastigotes was not associated with the stimulation of host macrophages to produce nitric oxide (NO) or secrete cytokines relevant for leishmanicidal function nih.govasm.orgnih.gov. This suggests that this compound exerts its antiparasitic effect directly on the parasite rather than by enhancing the host's immune-mediated killing mechanisms nih.govresearchgate.net.

Antiplasmodial Activity Investigations

Beyond its antileishmanial properties, this compound has also been investigated for its activity against Plasmodium falciparum, the parasite responsible for malaria. Both ancistrocladinium A and B exhibited moderate antiplasmodial activities against the K1 strain of P. falciparum acs.orgucv.venih.gov. While their antiplasmodial activities did not reach the high potency observed for some other naphthylisoquinoline alkaloids, these findings are valuable for ongoing quantitative structure-activity relationship (QSAR) studies, especially given that these compounds represent novel, permanently cationic coupling types acs.orgucv.ve.

Table 2: Antiplasmodial Activity against Plasmodium falciparum

| Compound | IC₅₀ (µM) against P. falciparum (K1 strain) |

| This compound | Moderate activity acs.org |

Evaluation against Plasmodium falciparum Strains

This compound has demonstrated antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria tropica. Studies have shown that this compound exhibits moderate activity against the K1 strain of P. falciparum acs.orgucv.ve. While its antiplasmodial activity was noted, it did not achieve the high potency (splendid IC50 values) observed for some other naphthylisoquinoline alkaloids acs.orgucv.ve. These findings are considered valuable for ongoing quantitative structure-activity relationship (QSAR) investigations, particularly because this compound represents a previously unscreened and permanently cationic coupling type acs.orgucv.ve.

Activity against other Plasmodium Species

While specific detailed data for this compound against Plasmodium species other than P. falciparum are not extensively outlined in the available information, the broader class of naphthylisoquinoline alkaloids, to which this compound belongs, has been reported to exhibit strong growth-inhibiting activities. This includes in vitro activity against Plasmodium berghei and in vivo efficacy against P. berghei asm.orgnih.gov. These general findings suggest the potential for activity across other Plasmodium species within this compound class, although direct, detailed evidence for this compound specifically against these other species is not provided.

Activity against Other Protozoan Parasites (e.g., Trypanosoma brucei)

This compound has shown promising activity against a range of other protozoan parasites. It exhibited moderate activity against Trypanosoma cruzi and Trypanosoma brucei rhodesiense, which are the pathogens responsible for Chagas' disease and African sleeping sickness, respectively acs.orgucv.ve.

Significantly, this compound demonstrated high activity against Old World Leishmania species. It was found to be highly active against Leishmania donovani, the parasite responsible for visceral leishmaniasis acs.orgucv.ve. Furthermore, against Leishmania major, a pathogen causing cutaneous leishmaniasis, this compound displayed an activity 15-fold higher than that of miltefosine, a commonly used reference compound and positive control acs.orgucv.ve.

Preclinical investigations have shown this compound to be effective against intracellular Leishmania major amastigotes at low submicromolar concentrations asm.orgresearchgate.netasm.org. The inhibitory concentration 50% (IC50) for this compound against L. major promastigotes was determined to be 1.52 µg/mL researchgate.netasm.org. Although the compound showed toxicity against L-6 myoblast cells and J774.1 macrophages, the indices describing the cytotoxicity in relation to the activity against the parasites were favorable for L. donovani and L. major, indicating a selective antiparasitic effect acs.orgucv.ve. These results suggest that this compound, and related naphthylisoquinoline alkaloids, are promising candidates for the development of antileishmanial drugs asm.orgnih.govresearchgate.netasm.org.

Table 1: Activity of this compound against Leishmania Species

| Parasite Species | Stage | IC50 (µg/mL) | Relative Activity (vs. Miltefosine for L. major) | Reference |

| Leishmania donovani | N/A | Highly active | N/A | acs.orgucv.ve |

| Leishmania major | Promastigotes | 1.52 | 15-fold higher | acs.orgucv.veresearchgate.netasm.org |

| Leishmania major | Intracellular Amastigotes | Low submicromolar | N/A | asm.orgresearchgate.netasm.org |

Antimycetomal Activity Exploration

The exploration of antimycetomal activity for naphthylisoquinoline alkaloids, including this compound, has been undertaken. Mycetoma is a devastating neglected tropical infection caused by fungal (eumycetoma) or bacterial (actinomycetoma) pathogens, such as Madurella mycetomatis, Actinomadura madurae, and Actinomadura syzygii researchgate.netasm.orgnih.gov.

This compound was among the N,C-coupled naphthylisoquinoline alkaloids tested for in vitro inhibitory action against selected strains of mycetoma-causative pathogens nih.gov. However, the studies indicated that this compound, along with several other alkaloids and naphthoquinones, did not exhibit antimicrobial activity even at the highest tested concentration of 16 µg/mL nih.gov. This suggests that the antimycetomal activity within this class of compounds is highly dependent on specific chemical structures, and this compound did not show significant activity in these particular assays nih.gov.

Structure Activity Relationship Sar Studies and Analogue Development

Impact of N,C-Coupling Position on Biological Activity and Stereochemical Stability

Ancistrocladinium B is distinguished by an unprecedented N,6'-coupling type, where the nitrogen of the isoquinoline (B145761) moiety is linked to the 6' position of the naphthyl unit. researchgate.netfigshare.comnih.gov This N,C-coupling results in an iminium-aryl axis, which contributes to its unique stereochemical properties. researchgate.netfigshare.comnih.govresearchgate.netresearchgate.net Unlike ancistrocladinium A, which is N,8'-coupled and configurationally stable at this axis, this compound and its rotational isomer exist as a 46:54 mixture of two configurationally semi-stable atropo-diastereomers at room temperature. researchgate.netfigshare.comnih.gov The interconversion between the (P)- and (M)-diastereomers of this compound occurs slowly, with Gibbs free energies of activation determined to be approximately 105.8 kJ mol⁻¹ and 105.7 kJ mol⁻¹ for the forward and reverse isomerizations, respectively. researchgate.netfigshare.comnih.gov

The N,C-coupling position significantly influences the biological activity. N,C-coupled naphthyldihydroisoquinoline alkaloids, including ancistrocladinium A and B, have demonstrated high in vitro antileishmanial activities. researchgate.netresearchgate.net The synthesis of related N,3'- and N,1'-coupled analogues, such as ancistrocladinium C and D, has been achieved to further explore the impact of coupling position on SAR. researchgate.netnih.gov These synthetic efforts aim to facilitate detailed SAR studies by providing access to a wider range of structural variations. researchgate.net

Influence of Oxidation State and Quaternary Nitrogen on Bioactivity

The presence of a positively charged quaternary nitrogen in this compound, as part of its iminium-aryl axis, is a defining characteristic of its structure. researchgate.netfigshare.comnih.govasm.orgresearchgate.net This cationic nature is a key feature of N,C-coupled naphthylisoquinoline alkaloids. asm.orgresearchgate.net SAR studies based on these naturally occurring N,C-coupled compounds have led to the synthesis of various derivatives, including quinolinium salts, to investigate the importance of the positively charged nitrogen's position on biological activity. asm.org

The oxidation state of the nitrogen and the presence of a quaternary nitrogen are critical for the anti-parasitic activities observed in this class of compounds. For instance, this compound, an isoquinoline alkaloid, and synthetically prepared isoquinolinium salts have shown effectiveness against intracellular Leishmania major amastigotes at submicromolar concentrations. nih.govresearchgate.net This suggests that the charged nitrogen plays a vital role in their mechanism of action, potentially by directly interacting with parasitic targets. researchgate.net

Systematic Structural Modifications and Their Effect on Efficacy and Selectivity

Systematic structural modifications of this compound and its analogues are undertaken to enhance efficacy and selectivity while potentially reducing cytotoxicity. nih.gov This involves exploring various alterations to the core naphthylisoquinoline scaffold. For example, studies have compared the activities of isolated naphthylisoquinoline alkaloids with synthetic analogues. nih.gov

The efficacy of this compound (compound 11) and a synthetic analog (compound 14, an isoquinolinium salt) against Leishmania major amastigotes has been evaluated. nih.gov These compounds significantly reduced macrophage infection rates at concentrations approximately 25-fold lower than those needed to inhibit promastigote growth, with efficacy comparable to amphotericin B, a reference drug. nih.gov This indicates that specific structural features are crucial for activity against the intracellular form of the parasite.

Further structural modifications aim to decrease cytotoxicity, often guided by computational approaches. nih.gov

Computational and In Silico Approaches in SAR Analysis (e.g., QSAR)

Computational and in silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, are increasingly applied in the SAR analysis of this compound and its derivatives. nih.govnih.govijert.orgbiorxiv.orgfrontiersin.org QSAR models establish correlations between a compound's structural features (molecular descriptors) and its biological activity. ijert.orgbiorxiv.org These methods allow for the prediction of biological activities for untested or even unsynthesized compounds, thereby streamlining the drug discovery process. nih.govijert.orgbiorxiv.orgfrontiersin.org

For this compound, QSAR investigations can assist in toxicity-guided structural modifications, aiming to improve the therapeutic index by reducing cytotoxicity while maintaining or enhancing efficacy. nih.gov Computational methods, including molecular docking and dynamics simulations, have also been employed for related naphthylisoquinoline alkaloids to predict binding affinities to protein targets, such as the SARS-CoV-2 main protease, and to understand atroposelective binding. researchgate.net

Design and Synthesis of Simplified Analogues for Lead Optimization

The design and synthesis of simplified analogues are a key strategy in lead optimization for compounds like this compound. nih.govresearchgate.netbiosolveit.desci-hub.senih.gov The objective is to retain the essential pharmacophoric elements responsible for biological activity while removing unnecessary structural complexity. nih.govedx.org This simplification can improve synthetic accessibility, enhance pharmacokinetic profiles, and potentially reduce side effects. nih.gov

This compound and ancistrocladinium A have been identified as promising lead compounds for leishmanicidal drugs. nih.govresearchgate.net Their complex natural product structures can be a starting point for developing simplified analogues. For instance, IQ-143 is a structurally simplified analogue of N,C-coupled naphthylisoquinoline alkaloids, designed to maintain anti-infective activities, such as those against Leishmania major. researchgate.net The total synthesis of ancistrocladinium A and B, and related unnatural N,3'- and N,1'-coupled analogues (ancistrocladinium C and D), has provided a convergent route to these structures, facilitating the preparation of a wider range of analogues for SAR studies and lead optimization. researchgate.netnih.gov

The process of lead optimization often involves systematic modifications and testing of analogues to discover SARs and arrive at an optimized structure. biosolveit.deedx.org This can include functional group replacements and exploring the chemical space around the compound to identify new motifs that maintain or improve target interactions. biosolveit.de

Future Research Directions and Translational Potential

Elucidation of Comprehensive Molecular Mechanisms of Action in Target Pathogens

While ancistrocladinium B has shown promising antiparasitic activities, particularly against Leishmania major, Trypanosoma cruzi, and Trypanosoma brucei rhodesiense, and moderate activity against Plasmodium falciparum, the precise molecular mechanisms by which it exerts these effects remain to be fully elucidated. acs.orgresearchgate.netnih.govnih.govresearchgate.net Current research suggests that this compound, and related isoquinoline (B145761) alkaloids, may act directly on parasites and could involve interactions with cellular pathways crucial for pathogen survival. researchgate.netsmolecule.comnih.gov

Future research should focus on:

Identifying specific molecular targets: This involves employing biochemical and biophysical techniques to pinpoint the exact proteins, enzymes, or nucleic acids that this compound interacts with within the target pathogens.

Mapping downstream signaling pathways: Understanding the cascade of events triggered by this compound's interaction with its primary target is crucial. This could involve studying changes in gene expression, protein phosphorylation, or metabolic flux within the parasite.

Investigating resistance mechanisms: As with any antimicrobial agent, understanding how pathogens might develop resistance to this compound is vital for long-term drug development. This includes studying efflux pumps, target mutations, or metabolic adaptations that could confer resistance. nih.gov

Comparative mechanistic studies: Comparing the mechanism of action of this compound with other known antiparasitic drugs or related naphthylisoquinoline alkaloids could reveal common pathways or unique vulnerabilities.

Investigation of Selective Target Binding and Inhibition

The therapeutic utility of this compound hinges on its ability to selectively target parasitic cells while minimizing effects on host cells. Initial studies indicate that this compound is effective against intracellular Leishmania major amastigotes at submicromolar concentrations, with toxicity against various mammalian cells observed only at significantly higher concentrations, suggesting a degree of selectivity. nih.govresearchgate.net

Key areas for future investigation include:

High-resolution structural studies: Techniques such as X-ray crystallography or cryo-electron microscopy could provide atomic-level details of this compound binding to its targets, revealing the specific interactions that confer selectivity.

Quantitative binding assays: Comprehensive binding kinetics and affinity measurements (e.g., using surface plasmon resonance or isothermal titration calorimetry) against a panel of parasitic and host targets will help quantify selectivity.

Cellular uptake and localization studies: Understanding how this compound enters parasitic cells and where it localizes within them can provide insights into its mechanism and contribute to improving selective delivery.

Structure-activity relationship (SAR) studies focusing on selectivity: Modifying the structure of this compound to enhance its selective binding to parasitic targets while reducing off-target interactions in host cells is a critical drug design strategy. acs.org

Development of Advanced Synthetic Routes for Scalable Production

This compound is a natural product, and its isolation from plant material can be challenging and yield limited quantities. researchgate.net This necessitates the development of efficient and scalable synthetic routes to ensure a consistent and sufficient supply for further research, preclinical development, and potential clinical use. The total synthesis of this compound has been achieved via an eight-linear-step sequence, utilizing key steps such as Buchwald-Hartwig amination and Bischler-Napieralski cyclization. researchgate.netnih.gov

Future synthetic efforts should focus on:

Stereoselective synthesis: Given that this compound exists as atropo-diastereomers, developing highly stereoselective synthetic routes to produce pure atropisomers would be beneficial for evaluating their individual biological activities and potentially improving efficacy and reducing side effects. researchgate.netmdpi.comresearchgate.net

Green chemistry approaches: Incorporating environmentally friendly reagents, solvents, and processes to reduce the environmental footprint of production.

Flow chemistry and continuous manufacturing: Exploring continuous manufacturing processes for large-scale, efficient, and reproducible synthesis.

Exploration of New Biological Activities beyond Antiparasitic Effects

While this compound is primarily recognized for its antiparasitic properties, other naphthylisoquinoline alkaloids have demonstrated a broader spectrum of biological activities, including antimalarial, antiviral, and antitumor effects. acs.orgresearchgate.netnih.govresearchgate.netacs.orgontosight.ainih.govsci-hub.se This suggests that this compound may possess additional, as yet undiscovered, therapeutic potentials.

Potential areas for exploration include:

Anticancer activity: Screening this compound against various cancer cell lines, particularly those where related compounds have shown activity (e.g., multiple myeloma, leukemia, pancreatic cancer cells). researchgate.netontosight.ainih.govacs.org

Antiviral activity: Testing its efficacy against a range of viruses, given the reported antiviral properties of other naphthylisoquinoline alkaloids. researchgate.net

Antimicrobial activity (antibacterial/antifungal): Investigating its potential against bacterial and fungal pathogens, especially those exhibiting multi-drug resistance. smolecule.comnih.govmdpi.com

Anti-inflammatory or immunomodulatory effects: Exploring its impact on inflammatory pathways or immune cell function, which could be relevant for various diseases.

Neuroprotective properties: Some isoquinoline alkaloids have shown neuroprotective effects, warranting investigation into this compound's potential in neurological disorders. sci-hub.se

Strategies for Overcoming Atropoisomer Interconversion Challenges in Drug Design

This compound exists as a mixture of two configurationally semistable atropo-diastereomers ((P)- and (M)-ancistrocladinium B) that interconvert slowly at room temperature, with Gibbs free energies of activation of approximately 105.8 kJ mol⁻¹ for (P) to (M) and 105.7 kJ mol⁻¹ for (M) to (P). acs.orgresearchgate.netnih.gov This atropisomerism presents a significant challenge in drug design, as different atropisomers can exhibit distinct biological activities, pharmacokinetic profiles, and toxicity. nih.govchemrxiv.orgbaranlab.orgusc.edu

Strategies to address this challenge include:

Separation and individual testing of atropisomers: Developing robust methods for the separation and purification of individual (P) and (M) atropisomers to evaluate their distinct biological profiles. acs.orgresearchgate.netnih.gov

Design of configurationally stable analogs: Synthesizing derivatives of this compound where the rotation around the N,6'-biaryl axis is hindered, leading to configurationally stable atropisomers. This could involve introducing bulkier substituents near the chiral axis. nih.govbaranlab.org

Target-specific atropisomer selection: If one atropisomer demonstrates superior activity or selectivity, drug design efforts can focus on stabilizing and synthesizing that specific isomer.

Understanding the conformational dynamics: Advanced computational modeling and experimental techniques (e.g., dynamic NMR, molecular dynamics simulations) to precisely understand the interconversion mechanism and energy barriers.

Integration of Omics Data for Systems-Level Understanding of this compound Action

To gain a holistic and comprehensive understanding of this compound's action within biological systems, particularly in target pathogens and host cells, integrating various "omics" data types is crucial. azolifesciences.comd-nb.infoscilifelab.senih.govarxiv.org This systems-level approach can reveal the intricate interplay of biomolecules and their functions in response to the compound.

Approaches for omics data integration include:

Transcriptomics: Analyzing changes in gene expression (mRNA levels) in target pathogens and host cells upon exposure to this compound to identify affected pathways and cellular processes. nih.govnih.gov

Proteomics: Quantifying changes in protein abundance and post-translational modifications to understand the direct and indirect protein targets and their functional consequences. nih.gov

Metabolomics: Profiling changes in small molecule metabolites to assess the impact of this compound on metabolic pathways and cellular energy status. nih.gov

Genomics and epigenomics: Investigating potential genomic mutations or epigenetic modifications that might influence susceptibility or resistance to this compound.

Network biology and machine learning: Utilizing bioinformatics tools and computational methods to integrate these diverse datasets, construct molecular networks, identify biomarkers, and predict drug response. azolifesciences.comd-nb.infoscilifelab.senih.govarxiv.org This can help to bridge the gap from genotype to phenotype and provide deeper insights into disease mechanisms. nih.gov

By systematically addressing these research directions, the full therapeutic potential of this compound can be realized, potentially leading to the development of novel and effective treatments for neglected tropical diseases and beyond.

Q & A

Basic Research Questions

Q. How can I design a literature review strategy to identify gaps in existing research on ancistrocladinium B?

- Methodological Answer : Begin by querying databases like PubMed, SciFinder, and Reaxys using controlled vocabularies (e.g., MeSH terms) to retrieve primary literature. Prioritize recent studies (post-2020) to ensure relevance. Use citation-tracking tools (e.g., Web of Science) to map trends and contradictions. Critically evaluate methodologies in existing papers, noting inconsistencies in synthesis protocols or bioactivity assays. Organize findings into a comparative table highlighting variables like solvent systems, yields, and biological targets .

Q. What experimental design principles should guide the isolation and characterization of this compound from natural sources?

- Methodological Answer : Employ a tiered approach:

- Extraction : Use polarity-guided fractionation (e.g., hexane → ethyl acetate → methanol) to isolate secondary metabolites.

- Characterization : Combine HPLC-DAD-MS for preliminary profiling and NMR (1D/2D) for structural elucidation. Cross-validate spectral data against published reference spectra .

- Reproducibility : Document solvent ratios, column temperatures, and instrumentation parameters in detail for replication .

Q. How should researchers validate conflicting bioactivity data reported for this compound?

- Methodological Answer : Replicate assays under standardized conditions (e.g., NIH/WHO protocols for antimicrobial testing). Control variables include cell line passage number, incubation time, and solvent purity. Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to quantify variability. If discrepancies persist, investigate batch-to-batch variability in compound purity via LC-MS .

Q. What are the best practices for documenting synthetic routes to this compound analogs?

- Methodological Answer : Follow IUPAC guidelines for reporting reaction conditions (temperature, catalysts, yields). Include failure cases (e.g., unsuccessful coupling reactions) in supplementary materials to aid troubleshooting. Use ChemDraw for schematics and deposit spectral data in public repositories (e.g., ChemSpider) .

Q. How can I formulate a hypothesis for this compound’s mechanism of action based on limited structural data?

- Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities for putative targets (e.g., kinase enzymes). Cross-reference results with transcriptomic or proteomic datasets from treated cell lines. Prioritize hypotheses that align with structural analogs (e.g., ancistrocladaceae family alkaloids) .

Advanced Research Questions

Q. How do I resolve contradictions between computational predictions and experimental bioactivity data for this compound derivatives?

- Methodological Answer : Conduct a sensitivity analysis of docking parameters (e.g., grid size, scoring functions). Validate in silico models with experimental SAR (structure-activity relationship) data. If discrepancies persist, consider off-target effects or compound aggregation artifacts. Use dynamic light scattering (DLS) to assess colloidal formation .

Q. What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?

- Methodological Answer : Screen chiral catalysts (e.g., BINAP-metal complexes) under varying temperatures and solvent polarities. Monitor enantiomeric excess (ee) via chiral HPLC or CD spectroscopy. For low-ee outcomes, employ kinetic resolution or enzymatic deracemization .

Q. How can I integrate metabolomics data to elucidate this compound’s biosynthetic pathways?

- Methodological Answer : Perform LC-HRMS/MS-based molecular networking (e.g., GNPS platform) to correlate this compound with precursor metabolites. Use isotope labeling (e.g., ¹³C-glucose) to track carbon flux in plant tissues. Validate candidate enzymes via heterologous expression in E. coli .

Q. What ethical considerations apply when sharing NMR datasets for this compound in public repositories?

- Methodological Answer : Ensure compliance with GDPR by anonymizing metadata (e.g., removing geolocation tags from plant samples). Use controlled-access platforms (e.g., EMBL-EBI) for sensitive data. Cite repository DOIs in publications to enhance transparency .

Q. How do I design interdisciplinary studies linking this compound’s phytochemistry to ecological roles?

- Methodological Answer : Combine field surveys (e.g., herbivore feeding assays) with lab-based bioactivity screens. Use multivariate statistics (e.g., PCA) to correlate compound abundance with ecological variables (e.g., soil pH). Collaborate with ecologists to align sampling protocols with IUCN ethical guidelines .

Tables for Key Methodological Comparisons

Table 1: Validation Techniques for Spectral Data

| Technique | Application | Limitations |

|---|---|---|

| 1D NMR | Preliminary structural assignment | Overlapping signals in complex mixtures |

| 2D NMR (HSQC, COSY) | Stereochemical resolution | Time-intensive data acquisition |

| HRMS | Molecular formula confirmation | Insufficient for isomer differentiation |

Table 2: Statistical Tools for Data Contradiction Analysis

| Tool | Use Case | Reference |

|---|---|---|

| Tukey’s HSD test | Post-hoc comparison of bioactivity means | |

| Bland-Altman plots | Assessing assay reproducibility | |

| PCA | Reducing dimensionality in omics datasets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.